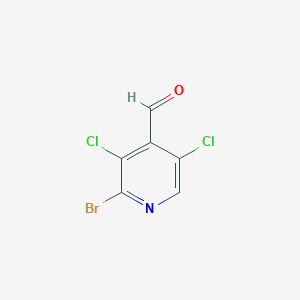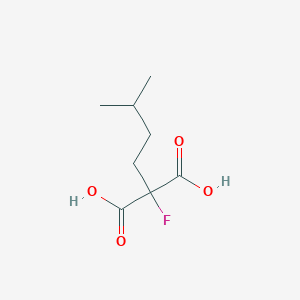
2-Fluoro-2-(3-methylbutyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-2-(3-methylbutyl)propanedioic acid” is a chemical compound with the molecular formula C8H13FO4 . It is used in scientific research and offers potential applications in various fields due to its unique properties and structural complexity.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.18, a predicted density of 1.234±0.06 g/cm3, and a predicted boiling point of 335.8±27.0 °C .Wirkmechanismus
2-Fluoro-2-(3-methylbutyl)propanedioic acid inhibits malate dehydrogenase by binding to the enzyme's active site, preventing the conversion of malate to oxaloacetate. This inhibition leads to a buildup of malate and a decrease in the production of NADH, a key molecule in the citric acid cycle.
Biochemical and Physiological Effects:
The inhibition of malate dehydrogenase by this compound has been shown to have a number of biochemical and physiological effects. These include changes in the levels of metabolites such as malate and citrate, alterations in the activity of other enzymes in the citric acid cycle, and changes in the levels of ATP and NADH.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 2-Fluoro-2-(3-methylbutyl)propanedioic acid is its ability to selectively inhibit malate dehydrogenase, allowing researchers to study the effects of this enzyme on metabolic pathways in a controlled manner. However, this compound has limitations as well. It is a synthetic compound that may not accurately reflect the effects of natural compounds on metabolic pathways. Additionally, the use of this compound in lab experiments requires careful control of experimental conditions to ensure accurate results.
Zukünftige Richtungen
There are a number of future directions for research on 2-Fluoro-2-(3-methylbutyl)propanedioic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the use of this compound in combination with other compounds to study the effects of multiple enzymes on metabolic pathways. Additionally, the use of this compound in animal studies may provide insights into the physiological effects of malate dehydrogenase inhibition in vivo.
Synthesemethoden
2-Fluoro-2-(3-methylbutyl)propanedioic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-methylbut-3-en-1-ol with fluoroacetic acid, yielding the intermediate 2-fluoro-2-(3-methylbutyl)acetic acid. This intermediate is then converted to this compound through a process of esterification and hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(3-methylbutyl)propanedioic acid has been used in a variety of scientific research applications, particularly in the field of metabolism. It has been shown to inhibit the activity of the enzyme malate dehydrogenase, which plays a key role in the citric acid cycle. This inhibition allows researchers to study the effects of malate dehydrogenase on metabolic pathways in a controlled manner.
Eigenschaften
IUPAC Name |
2-fluoro-2-(3-methylbutyl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO4/c1-5(2)3-4-8(9,6(10)11)7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHLYHUZYAUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2900592.png)
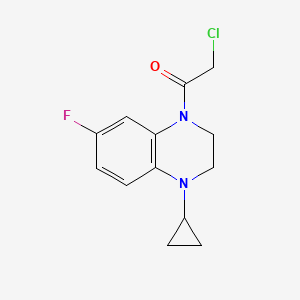
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900595.png)

![Tert-butyl 3-[[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]amino]azetidine-1-carboxylate](/img/structure/B2900599.png)
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2900601.png)
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900602.png)
![1-[2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2900605.png)
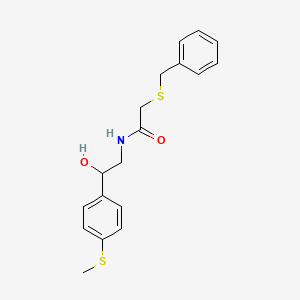
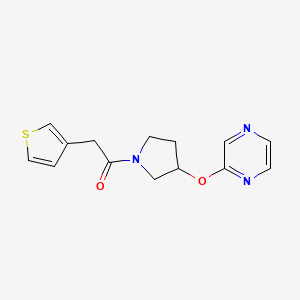

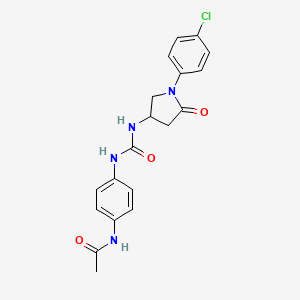
![5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2900612.png)
